1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,5-dimethoxyphenyl)-1-[(pyridin-3-yl)methyl]thiourea
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Overview
Description
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,5-dimethoxyphenyl)-1-[(pyridin-3-yl)methyl]thiourea is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,5-dimethoxyphenyl)-1-[(pyridin-3-yl)methyl]thiourea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The 5-chloro and 2-methyl substituents can be introduced through electrophilic aromatic substitution reactions.
Formation of the Thiourea Moiety: The thiourea moiety can be introduced by reacting the indole derivative with an isothiocyanate in the presence of a base.
Coupling with Pyridine and Dimethoxyphenyl Groups: The final step involves coupling the thiourea intermediate with pyridine and dimethoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,5-dimethoxyphenyl)-1-[(pyridin-3-yl)methyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, bases (e.g., NaOH, KOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,5-dimethoxyphenyl)-1-[(pyridin-3-yl)methyl]thiourea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,5-dimethoxyphenyl)-1-[(pyridin-3-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. Additionally, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,5-dimethoxyphenyl)thiourea
- 1-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-3-(2,5-dimethoxyphenyl)-1-[(pyridin-3-yl)methyl]thiourea
- 1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,4-dimethoxyphenyl)-1-[(pyridin-3-yl)methyl]thiourea
Uniqueness
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,5-dimethoxyphenyl)-1-[(pyridin-3-yl)methyl]thiourea stands out due to its specific combination of substituents, which confer unique chemical and biological properties. The presence of the 5-chloro and 2-methyl groups on the indole ring, along with the 2,5-dimethoxyphenyl and pyridin-3-ylmethyl groups, provides a distinct structural framework that can interact with a variety of molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,5-dimethoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2S/c1-17-21(22-13-19(27)6-8-23(22)29-17)10-12-31(16-18-5-4-11-28-15-18)26(34)30-24-14-20(32-2)7-9-25(24)33-3/h4-9,11,13-15,29H,10,12,16H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKJUOKXYLUWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CN=CC=C3)C(=S)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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